Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside Phenyl N-acetyl-beta-D-glucosaminide is an N-acetyl-beta-D-glucosaminide having phenyl as the anomeric substituent.
Brand Name: Vulcanchem
CAS No.: 5574-80-1
VCID: VC3822912
InChI: InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1
SMILES: CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Molecular Formula: C14H19NO6
Molecular Weight: 297.3 g/mol

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside

CAS No.: 5574-80-1

Cat. No.: VC3822912

Molecular Formula: C14H19NO6

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

Phenyl 2-acetamido-2-deoxy-beta-D-glucopyranoside - 5574-80-1

Specification

CAS No. 5574-80-1
Molecular Formula C14H19NO6
Molecular Weight 297.3 g/mol
IUPAC Name N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide
Standard InChI InChI=1S/C14H19NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h2-6,10-14,16,18-19H,7H2,1H3,(H,15,17)/t10-,11-,12-,13-,14-/m1/s1
Standard InChI Key ZUJDLWWYFIZERS-DHGKCCLASA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)CO)O)O

Introduction

Chemical Structure and Molecular Properties

Structural Features

Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside belongs to the class of N-acetylglucosamine derivatives, characterized by the replacement of the hydroxyl group at the C-2 position of glucose with an acetamido (-NHCOCH3) group. The β-anomeric configuration ensures specific recognition by enzymes such as glycosidases and glycosyltransferases . The phenyl group at the reducing end enhances hydrophobicity, facilitating its use in chromatographic assays and fluorescent labeling studies .

Key Structural Attributes:

  • Molecular Formula: C14H19NO6

  • Molecular Weight: 297.3 g/mol

  • IUPAC Name: N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide

Spectroscopic and Physicochemical Data

The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS). The β-configuration is evident from the coupling constant (J1,2 ≈ 8–9 Hz) observed in 1H NMR spectra . Its solubility profile is pH-dependent, with moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and limited solubility in water .

Synthesis and Modification Strategies

Classical Synthesis Pathways

The most widely reported synthesis involves the Koenigs-Knorr reaction, where 2-acetamido-2-deoxy-D-glucose reacts with phenol in the presence of silver carbonate or mercuric bromide as catalysts . This method yields the β-anomer selectively due to the neighboring group participation of the C-2 acetamido group .

Representative Protocol:

  • Acetylation: Protect hydroxyl groups of GlcNAc with acetic anhydride.

  • Glycosylation: React peracetylated GlcNAc with phenol under acidic conditions.

  • Deprotection: Remove acetyl groups via alkaline hydrolysis .

Modern Catalytic Approaches

Recent advancements employ organocatalysts or enzymatic methods to improve yield and stereoselectivity. For instance, glycosynthases engineered from retaining glycosidases have been used to synthesize β-linked glycosides without competing hydrolysis .

Biochemical and Biomedical Applications

Substrate for Glycosidase Assays

Phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside serves as a chromogenic substrate for β-N-acetylglucosaminidases. Enzymatic hydrolysis releases p-nitrophenol, detectable at 405 nm, enabling kinetic studies of enzymes like hexosaminidase B .

Kinetic Parameters (Representative Enzyme):

EnzymeKm (µM)Vmax (µmol/min/mg)
Hexosaminidase B1200.85
Hexosaminidase A4500.32

Data adapted from fluorometric assays using 4-methylumbelliferyl analogs .

Glycoconjugate Mimetics

The phenyl group mimics aromatic residues in natural glycoconjugates, making this compound a scaffold for synthesizing glycomimetics. Derivatives with sulfated or fluorinated phenyl groups have shown inhibitory activity against lectins involved in immune signaling .

Comparative Analysis with Related Compounds

Analogues and Derivatives

Structural modifications, such as replacing the phenyl group with nitrovinyl or methylumbelliferyl moieties, alter solubility and binding affinity. For example, 2-methoxy-4-(2'-nitrovinyl)-phenyl derivatives exhibit enhanced fluorescence, enabling real-time monitoring of enzymatic reactions .

Properties of Select Derivatives:

Compoundλmax (nm)Application
Phenyl β-D-GlcNAc265Standard substrate
4-Methylumbelliferyl β-D-GlcNAc360Fluorogenic assays
2-Nitrovinylphenyl β-D-GlcNAc420Photoaffinity labeling

Challenges and Future Directions

Limitations in Synthetic Yield

Classical Koenigs-Knorr methods suffer from low yields (30–40%) due to competing side reactions. Recent efforts focus on solid-phase synthesis and microwave-assisted glycosylation to improve efficiency .

Emerging Applications in Drug Discovery

The compound’s ability to inhibit bacterial adhesins and viral lectins positions it as a candidate for anti-infective therapies. Current research explores its derivatives as inhibitors of SARS-CoV-2 spike protein binding .

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